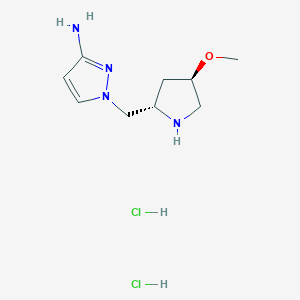

1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride

説明

1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxypyrrolidine moiety and a pyrazolamine group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

準備方法

The synthesis of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.

Introduction of the methoxy group: The methoxy group is introduced through a substitution reaction, often using methanol or a methoxy-containing reagent.

Formation of the pyrazolamine group: This step involves the reaction of a suitable pyrazole derivative with an amine to form the pyrazolamine group.

Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

化学反応の分析

1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents, such as halogenating agents or nucleophiles.

Coupling reactions: The pyrazolamine group can participate in coupling reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmacological Properties

-

Anticancer Activity :

- Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that pyrazole compounds can effectively target specific pathways involved in cancer progression .

- Antimicrobial Effects :

- Anti-inflammatory Activity :

- Neuroprotective Effects :

Case Study 1: Anticancer Screening

In a study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against different cancer cell lines. Among them, 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride showed significant cytotoxic effects, leading to further investigations into its mechanism of action .

Case Study 2: Antimicrobial Evaluation

A recent publication highlighted the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in disc diffusion assays, indicating its potential as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

類似化合物との比較

1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride can be compared with other similar compounds, such as:

1-(((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine: This compound lacks the dihydrochloride salt form, which may influence its solubility and stability.

生物活性

The compound 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride , also known as ENA497375979, is a derivative of pyrazole with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (1-(((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-yl)carbamate hydrochloride , with a molecular formula of . Its structure includes a pyrrolidine ring, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine exhibit significant antimicrobial properties. For instance, research has shown that derivatives of pyrazole can inhibit the growth of various bacterial pathogens, including those from the ESKAPE group, which are known for their antibiotic resistance .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Klebsiella pneumoniae | Variable potency |

Structure-Activity Relationships (SAR)

The biological activity of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine can be attributed to the presence of the pyrazole moiety and the pyrrolidine ring. Modifications in these structures have been linked to variations in potency and selectivity against different bacterial strains. For example, the introduction of electron-donating groups in specific positions has been shown to enhance antimicrobial efficacy .

Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, it was found that 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine exhibited potent activity against E. coli and K. pneumoniae. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .

Another investigation focused on the mechanism by which this compound exerts its antimicrobial effects. It was suggested that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride, and how are stereochemical outcomes controlled?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with commercially available pyrazole and pyrrolidine precursors. Key steps include:

- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to preserve the (2S,4R) configuration during alkylation or amination steps. Reaction solvents (e.g., ethanol, methanol) and temperature gradients (0–60°C) are critical for minimizing racemization .

- Final Salt Formation : Treatment with HCl in a polar solvent (e.g., dichloromethane) to precipitate the dihydrochloride salt, followed by recrystallization for purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., methoxy group at C4 of pyrrolidine, pyrazole substitution pattern) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., distinguishing dihydrochloride from monohydrochloride forms) .

- HPLC-PDA : Detects impurities (<0.5% by area normalization) and ensures enantiomeric excess (>98%) via chiral columns .

Q. What are the key functional groups influencing this compound's reactivity and solubility?

Methodological Answer:

| Functional Group | Role | Reactivity/Solubility |

|---|---|---|

| Pyrazole ring | Bioactive core | Participates in π-π stacking; moderate solubility in polar aprotic solvents |

| Methoxypyrrolidine | Stereochemical anchor | Enhances water solubility via protonation; susceptible to oxidative demethylation under strong acids |

| Amine (dihydrochloride) | Salt formation | High solubility in aqueous buffers; stabilizes crystal lattice |

Q. How should researchers assess the compound's stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., dechlorinated analogs, oxidation products) .

- Recommendations : Store at –20°C in amber vials with desiccants to prevent hydrolysis and photodegradation .

Q. What are common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:

| Impurity Type | Source | Mitigation Strategy |

|---|---|---|

| Unreacted intermediates | Incomplete coupling | Optimize stoichiometry (1.2–1.5 eq of alkylating agent) and reaction time (12–24 hr) . |

| Diastereomers | Poor stereocontrol | Use chiral HPLC to separate enantiomers; refine catalyst loading (e.g., 5–10 mol% Pd/C) . |

| Hydrochloride over-salts | Excess HCl | Titrate with NaOH to pH 4–5 during salt formation . |

Advanced Research Questions

Q. How can computational chemistry methods predict reactivity or optimize synthesis pathways for this compound?

Methodological Answer:

- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in pyrazole alkylation .

- Machine Learning : Train models on existing pyrazole derivative datasets to optimize reaction conditions (e.g., solvent, catalyst) for higher yields .

- Example : ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles by 40% .

Q. How should structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4, 37°C) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to reconcile IC50 variations caused by assay sensitivity differences .

- Orthogonal Validation : Confirm target engagement via CETSA or CRISPR knockouts .

Q. How can enantiomer separation be achieved for stereochemical studies?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak columns with methanol/hexane gradients (80:20 v/v) to resolve (2S,4R) and (2R,4S) enantiomers. Monitor separation via circular dichroism .

- Crystallization : Employ diastereomeric salt formation with L-tartaric acid to isolate the desired enantiomer .

Q. What advanced techniques optimize reaction scalability without compromising stereochemical purity?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation), reducing side products by 15–20% .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling immediate adjustments to pH or temperature .

特性

IUPAC Name |

1-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]pyrazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.2ClH/c1-14-8-4-7(11-5-8)6-13-3-2-9(10)12-13;;/h2-3,7-8,11H,4-6H2,1H3,(H2,10,12);2*1H/t7-,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPCWTRFWKWNPW-OXOJUWDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)CN2C=CC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](NC1)CN2C=CC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。